3-Acetyl-5-nitrobenzoic acid
Description
BenchChem offers high-quality 3-Acetyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFKIQNBJVASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590752 | |
| Record name | 3-Acetyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-75-9 | |
| Record name | 3-Acetyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling and Solvent Selection for 3-Acetyl-5-nitrobenzoic Acid
[1]
Executive Summary
3-Acetyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, serving as a scaffold for benzonitrile derivatives and potential retinoid analogs.[1] Its purification and reaction efficiency are governed by its solubility in organic solvents.[2][3]
This guide provides a comprehensive analysis of its solubility behavior, driven by its three distinct functional groups: the carboxylic acid (proton donor/acceptor), the nitro group (strong electron-withdrawing, polar), and the acetyl group (polar aprotic).[2][3]
Key Takeaways:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, NMP).[2][3]
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and ketones (Acetone).[2][3]
-
Low Solubility: Non-polar hydrocarbons (Hexane, Toluene) and cold water.[2][3]
-
Primary Application: Recrystallization is best achieved using Methanol or Acetic Acid/Water mixtures.[2][3]
Physicochemical Profile & Solubility Prediction
The solubility of 3-Acetyl-5-nitrobenzoic acid is dictated by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole-dipole forces).[1][3]
Structural Analysis[1][2][3][4]
-
Nitro Group (-NO₂): Increases polarity and dipole moment; enhances solubility in polar aprotic solvents.[2][3]
-
Acetyl Group (-COCH₃): Acts as a hydrogen bond acceptor; promotes solubility in alcohols and ketones.[2][3]
-
Carboxylic Acid (-COOH): Capable of dimerization and strong hydrogen bonding; dictates pH-dependent solubility in aqueous media and high solubility in protic solvents.[3]
Predicted Solubility Trends (Qualitative)
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3-nitrobenzoic acid):
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of carboxylic acid dimers.[1] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding solvation of -COOH and -COCH₃ groups.[1] |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Dipole interactions; good for recrystallization cooling profiles.[1][2][3] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weak polar interactions; often used for extraction but not dissolution.[1][2][3] |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble/Trace | Lack of polar interactions; used as anti-solvents.[1][2][3] |
Experimental Solubility Determination Protocol
Since precise thermodynamic data (mole fraction values) for this specific derivative are often proprietary, the following Laser Dynamic Method is the industry standard for generating accurate solubility curves.
Methodology: Laser Monitoring Observation
This method eliminates human error in detecting the "disappearance" of the solid phase.[2][3]
Equipment:
-
Jacketed glass vessel (50 mL) with temperature control (±0.05 K).
Workflow:
-
Preparation: Add a known mass (
) of 3-Acetyl-5-nitrobenzoic acid and solvent ( ) to the vessel. -
Equilibration: Set temperature to
(e.g., 280 K). -
Dissolution: Heat the mixture at a slow rate (0.2 K/min).
-
Detection: Record the temperature at which laser transmissivity maximizes (indicating complete dissolution).
-
Iteration: Repeat with varying solute/solvent ratios to construct the polythermal curve.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on experimental data.
Caption: Logic flow for categorizing solvents into reaction media, recrystallization candidates, or anti-solvents based on solubility behavior.
Thermodynamic Modeling
To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the standard for nitrobenzoic acid derivatives.[2][3]
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility of 3-Acetyl-5-nitrobenzoic acid.[1]
- : Absolute temperature (K).[2][3][5]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Parameter
: Reflects the enthalpy of solution.[2][3] A negative indicates an endothermic process (solubility increases with temperature), which is typical for this compound.[2][3] -
Fit Quality : For structural analogs like 3-nitrobenzoic acid, this model typically yields an
.[2][3]
Comparative Solubility Data (Analog Based)
In the absence of a specific thermodynamic table for the acetyl derivative, data for 3-nitrobenzoic acid serves as a high-confidence proxy for solubility trends.[2][3]
| Solvent | Solubility Rank | Temperature Dependence | Suitability |
| Methanol | 1 (Highest) | High | Excellent for reaction; too soluble for high-yield crystallization alone.[1] |
| Ethanol | 2 | High | Good balance for recrystallization.[1][2][3] |
| Ethyl Acetate | 3 | Moderate | Excellent extraction solvent.[1][2][3] |
| Toluene | 4 (Lowest) | Low | Ideal anti-solvent to force precipitation.[1][2][3] |
> Note: The addition of the acetyl group at position 3 generally decreases solubility slightly in polar protic solvents compared to pure 3-nitrobenzoic acid due to increased molecular weight and steric hindrance, but maintains the same relative order.[1]
Purification & Crystallization Strategy
For 3-Acetyl-5-nitrobenzoic acid, the primary impurity is often the non-acetylated precursor or isomers.[1]
Recommended Recrystallization Protocol
Solvent System: Methanol (Solvent) + Water (Anti-solvent) or Pure Ethanol.[2][3]
-
Dissolution: Dissolve crude 3-Acetyl-5-nitrobenzoic acid in Methanol at reflux (
). Use minimum volume to achieve saturation. -
Filtration: Hot filtration to remove insoluble mechanical impurities.[2][3]
-
Cooling: Slowly cool to
at a rate of . -
Anti-Solvent Addition (Optional): If yield is low, add Water dropwise until turbidity persists, then cool to
. -
Isolation: Filter the pale yellow crystals and wash with cold Methanol/Water (1:1).
References
-
Benchchem. 3-Acetyl-5-nitrobenzoic acid Product Description & Physical Properties. (Accessed 2024).[2][3][6] Link
-
Oakwood Chemical. Safety Data Sheet: 3-Acetyl-5-nitrobenzoic acid (CAS 717-75-9).[1][3][7][8]Link[2][3][9][8]
-
Zhang, Y., et al. "Solubilities of benzoic acid and its nitro-derivatives in pure solvents."[2][3] Journal of Chemical & Engineering Data, 2015.[2][3] (Used as structural analog proxy). Link[2][3][9]
-
Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[2][3] CRC Press, 2009.[2][3] (Reference for thermodynamic modeling methodologies).
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
stability and proper storage conditions for 3-Acetyl-5-nitrobenzoic acid
Technical Whitepaper: Stability Profiling and Lifecycle Management of 3-Acetyl-5-nitrobenzoic Acid
Executive Summary
3-Acetyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of functionalized aromatic compounds, pharmaceutical precursors, and advanced imaging agents. Its structural integrity is governed by the interplay between its electron-withdrawing nitro group, the reactive acetyl moiety, and the carboxylic acid core.
This guide provides a scientifically grounded protocol for the storage, handling, and stability assessment of 3-Acetyl-5-nitrobenzoic acid. By adhering to these protocols, researchers can mitigate common degradation pathways—specifically photolytic reduction and moisture-induced aggregation—ensuring high-purity inputs for downstream applications.
Physicochemical Profile & Intrinsic Stability
To define proper storage, we must first understand the molecular vulnerabilities of the compound.
| Feature | Chemical Moiety | Stability Implication |
| Core Structure | Benzoic Acid | pH Sensitivity: Acidic proton ( |
| Substituent 1 | Nitro Group ( | Photolability: Strong chromophore. Exposure to UV/Vis light can induce radical formation or reduction to nitroso/amine species, leading to discoloration (yellowing/browning). |
| Substituent 2 | Acetyl Group ( | Redox Potential: Ketone functionality is generally stable but susceptible to reduction under specific conditions. |
| Electronic State | Electron-Deficient Ring | Nucleophilic Attack: The combined electron-withdrawing nature of |
Key Physical Properties:
-
Appearance: Off-white to yellowish crystalline solid.[1]
-
Melting Point: Typically
C (isomer dependent), indicating good thermal stability in the solid state. -
Solubility: Low in water; soluble in organic solvents (DMSO, Methanol) and aqueous bases.
Degradation Pathways & Risk Assessment
Understanding how the molecule fails is the first step in preventing failure.
Photolytic Degradation (Primary Risk)
Nitrobenzoic acid derivatives are notoriously light-sensitive.[1] Upon exposure to UV radiation, the nitro group can undergo a series of photochemical rearrangements. While the solid state offers some lattice protection, surface degradation occurs rapidly, introducing impurities that can interfere with precise stoichiometric reactions.
Hygroscopicity & Hydrolysis
While the acetyl and nitro groups are resistant to hydrolysis under neutral conditions, the carboxylic acid moiety can form hydrogen bonds with atmospheric water.
-
Risk: Moisture uptake leads to "caking" (physical instability) and creates a micro-aqueous environment that may accelerate trace chemical degradation or alter the effective molecular weight during weighing.
Thermal Decarboxylation
Although rare at ambient temperatures, benzoic acid derivatives can decarboxylate (loss of
Storage & Handling Protocols
The following protocols are designed to create a "Self-Validating Storage System."
The "Gold Standard" Storage Condition
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic degradation rates (Arrhenius equation). While stable at Room Temp (15-25°C) for short periods, cold storage is required for long-term reference standards. |
| Container | Amber Borosilicate Glass | Blocks UV radiation (<400 nm) to prevent photolysis of the nitro group. Borosilicate (Type I) minimizes alkali leaching from the glass. |
| Headspace | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture. Essential for high-purity standards (>99%) to prevent oxidative discoloration. |
| Closure | PTFE-Lined Screw Cap | Provides a chemically inert seal that prevents moisture ingress and solvent vapor interaction. |
Handling & Re-Qualification
-
Equilibration: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Desiccation: Store the primary container inside a secondary vessel (desiccator) containing active desiccant (e.g., Silica Gel or
).
Quality Control & Stability Testing Methodology
To ensure the compound remains within specification, a rigorous testing workflow is required.
Validated HPLC Method (Proposed)
-
Column: C18 Reverse Phase (e.g.,
mm, 3.5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro/carbonyl absorption).
-
Pass Criteria: Purity
(area normalization).
Decision Logic for Storage & Testing
The following diagram illustrates the lifecycle management and decision process for handling 3-Acetyl-5-nitrobenzoic acid.
Figure 1: Lifecycle management workflow for 3-Acetyl-5-nitrobenzoic acid, detailing the critical path from receipt to storage and re-validation.
Experimental Workflow: Stress Testing (For Method Validation)
If you are developing a new formulation or synthesis pathway, you must validate the stability of this intermediate. Use this forced degradation protocol.
Figure 2: Forced degradation workflow to identify intrinsic stability limitations and validate analytical methods.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. (Used as a proxy for nitrobenzoic acid class stability data). Link
-
ChemicalBook. 3-Acetyl-5-nitrobenzoic acid Product Properties and CAS 717-75-9 Information.Link
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Nitrobenzoic Acid Derivatives. (General handling of nitroaromatics). Link
-
ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
Sources
Methodological & Application
Application Note: High-Purity Crystallization Strategies for Small Molecule Purification
Introduction: The Thermodynamics of Purity
Recrystallization is often mischaracterized as a simple separation technique. In the context of pharmaceutical development and high-purity synthesis, it is a thermodynamic selection process where the crystal lattice serves as a highly specific molecular filter.
For drug development professionals, recrystallization is not merely about chemical purity; it is the primary control point for polymorphism . Different crystal forms (polymorphs) of the same Active Pharmaceutical Ingredient (API) can exhibit drastically different solubility, bioavailability, and stability profiles.[1][2][3] Control over the crystallization environment (solvent, cooling rate, seeding) is therefore critical to ensure the isolation of the thermodynamically stable or kinetically preferred polymorph.
This guide moves beyond basic organic chemistry protocols to address the rigorous requirements of research and development, focusing on yield maximization, polymorph control, and troubleshooting complex phase separations like "oiling out."
Phase I: Strategic Solvent Selection
The success of any crystallization campaign is determined before the first milligram of solute is heated. The choice of solvent dictates the supersaturation curve.
The "Goldilocks" Zone
An ideal solvent system must meet contradictory criteria:
-
High Solubility at Boiling Point: To minimize solvent volume and maximize recovery.
-
Low Solubility at Freezing Point: To force precipitation upon cooling.
-
Chemical Inertness: Must not react with the solute (e.g., avoiding esters with strong nucleophiles).
-
Volatile: Easy removal (B.P. < 100°C preferred) to prevent thermal degradation during drying.
Solvent Polarity and Dielectric Constants
"Like dissolves like" is the rule of thumb, but for recrystallization, we often need "Like dissolves like... but not too well." If the solvent is too similar to the solute, solubility will remain high even when cold, leading to poor recovery.
Table 1: Common Solvents by Polarity Index
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Application Notes |
| Water | 100 | 80.1 | Highly polar. Good for salts/amides. High B.P. makes drying difficult. |
| Ethanol | 78 | 24.5 | Excellent "middle ground" solvent. Often used with water (co-solvent).[4] |
| Acetone | 56 | 20.7 | Good polar aprotic. Flammable.[5] Caution: Can form imines with primary amines. |
| Ethyl Acetate | 77 | 6.0 | Moderate polarity. Standard for many organic intermediates. |
| Dichloromethane | 40 | 8.9 | Good solubility, but often too good. Low B.P.[5] causes "creeping." |
| Toluene | 111 | 2.4 | Non-polar aromatic. High B.P. is good for dissolving difficult aromatics. |
| Hexanes | 69 | 1.9 | Non-polar. Often used as an anti-solvent to crash out polar compounds. |
Workflow: Solvent Screening Logic
The following decision tree outlines the logic for selecting a single or binary solvent system.
Figure 1: Decision logic for screening solvents. Ideally, the solute is insoluble cold but soluble hot.[5] If no single solvent works, a binary system is required.
Protocol: High-Purity Recrystallization
Standard Operating Procedure (Single Solvent)
Reagents: Crude solid, Chosen solvent, Activated Carbon (optional). Equipment: Erlenmeyer flask, heat source (hot plate/oil bath), Buchner funnel, vacuum source.
-
Saturation (The Dissolution):
-
Place crude solid in an Erlenmeyer flask.
-
Heat to boiling.
-
Critical Step: Add solvent in small aliquots (e.g., 1-5 mL) through the condenser until the solid just dissolves. Adding excess solvent here drastically reduces yield.
-
Note: If colored impurities are present, add 1-2% w/w activated carbon and filter hot.
-
-
Hot Filtration (Removal of Insolubles):
-
If insoluble particles (dust, inorganic salts) remain, filter the boiling solution through a pre-warmed fluted filter paper or a glass frit.
-
Why Pre-warm? To prevent premature crystallization on the filter paper, which clogs pores and lowers yield.
-
-
Nucleation (Controlled Cooling):
-
Remove from heat and allow the flask to cool to room temperature slowly .
-
Mechanism:[6][8][9][10] Rapid cooling creates high supersaturation, leading to rapid precipitation of small, impure crystals (trapping mother liquor). Slow cooling promotes the growth of large, pure crystal lattices that exclude impurities.
-
Once at room temperature, place in an ice bath (0-4°C) for 15-20 minutes to maximize yield.
-
-
Collection and Wash:
-
Drying:
-
Air dry under vacuum or use a vacuum oven/desiccator to remove residual solvent.
-
Advanced Technique: Anti-Solvent (Binary) Crystallization
Used when no single solvent has the correct solubility profile.
-
Dissolve the solute in the minimum amount of a Good Solvent (where it is highly soluble) at boiling point.
-
Slowly add a Poor Solvent (Anti-solvent) dropwise to the boiling solution.
-
Stop when a persistent cloudiness (turbidity) appears.
-
Add one drop of the Good Solvent to clear the solution.
-
Allow to cool slowly as per the standard protocol.
Troubleshooting: Oiling Out
"Oiling out" occurs when the solute separates as a liquid droplet (emulsion) rather than a solid crystal.[13] This happens when the saturation temperature is higher than the melting point of the solute in the solvent mixture.
Why it is fatal to purity: The oil droplets act as a "super-solvent," extracting impurities from the mother liquor. When the oil eventually solidifies, it forms an amorphous mass containing all the impurities you tried to remove.
Figure 2: Troubleshooting logic for "Oiling Out." The primary fix is often changing the solvent system to one with a boiling point lower than the solute's melting point.
Validation and Analysis
A visually crystalline product is not proof of purity. The following analytical methods are required to validate the process:
-
Melting Point Depression:
-
Pure compounds have sharp melting ranges (typically 0.5–2.0°C).
-
Impurities cause the melting point to drop and the range to widen (Colligative property).
-
-
HPLC (High-Performance Liquid Chromatography):
-
Quantitative assessment of purity (Area %).
-
Essential for detecting impurities that may co-crystallize.
-
-
X-Ray Powder Diffraction (XRPD):
-
Critical for Pharma: Confirms the specific polymorphic form. If the protocol produces Form II but Form I is the approved API, the batch is out of specification.
-
References
-
Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
University of Toronto. (n.d.). Recrystallization Standard Operating Procedure. UCT Science. Available at: [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]
Sources
- 1. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Why Polymorphism is Key in Drug Development! [pharmacores.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Recrystallization [sites.pitt.edu]
- 13. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Identification and Removal of Common Impurities
Welcome to the Technical Support Center, your expert resource for navigating the complexities of impurity identification and removal. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the knowledge to ensure the purity, safety, and efficacy of your compounds.
Introduction: The Critical Role of Impurity Management
In scientific research and pharmaceutical development, the purity of a substance is paramount. Impurities, even at trace levels, can have a significant impact on the quality, safety, and efficacy of a final product.[1][2] They can arise from various sources, including raw materials, manufacturing processes, and degradation over time.[3][4] Effective identification and removal of these unwanted substances are not just a matter of good science; they are a regulatory necessity.[1][2][5] This guide provides a structured approach to understanding, identifying, and eliminating common impurities.
Section 1: Troubleshooting Common Issues in Impurity Analysis
This section addresses frequent challenges encountered during the analytical phase of impurity profiling.
FAQ: High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the likely causes and how can I investigate them?
A1: Unexpected peaks, often referred to as "ghost peaks," can originate from several sources. A systematic investigation is key to identifying the culprit.[1][6][7]
-
Causality: These peaks are real signals from compounds you weren't expecting. They can come from contaminated solvents, sample carryover from previous injections, or impurities in your mobile phase additives (e.g., formic acid).[1][3]
-
Troubleshooting Protocol:
-
Blank Injection: Run a blank injection using only your mobile phase. If the peak is still present, the source is likely the HPLC system or the mobile phase itself.[6]
-
Solvent Analysis: Inject each of your solvents individually. This can help pinpoint a contaminated solvent.[7]
-
Systematic Flushing: Flush the column, autosampler, and injection port with a strong solvent to remove any adsorbed residues from previous analyses.[1]
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and additives from a different lot or supplier if contamination is suspected.[1][3][7]
-
Q2: My peaks are tailing or showing poor shape. What does this indicate and how can I fix it?
A2: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase, or issues with the column itself.
-
Causality: This can be caused by the presence of acidic silanol groups on the silica-based column interacting with basic analytes, column overload, or a void in the column packing.[3]
-
Troubleshooting Protocol:
-
Check pH: Ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a single ionic form.
-
Reduce Injection Volume: Inject a smaller amount of your sample to see if the peak shape improves, which would indicate column overloading.[3]
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that might cause peak shape issues.[3]
-
Column Health Check: If the problem persists, your column may be degraded. Try flushing it or, if necessary, replace it.[3]
-
Q3: I'm observing baseline noise or drift in my chromatogram. What are the common causes and solutions?
A3: An unstable baseline can mask small impurity peaks and affect integration accuracy.
-
Causality: Common causes include an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or temperature fluctuations.
-
Troubleshooting Protocol:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using sonication, vacuum degassing, or helium sparging.[7]
-
Check for Leaks: Inspect all fittings and connections for leaks that could introduce air into the system.
-
Flush the System: Flush the entire system, including the detector flow cell, with a strong, filtered solvent like isopropanol.
-
Temperature Control: Use a column oven to maintain a stable column temperature and ensure the mobile phase has equilibrated to the ambient temperature before use.
-
Section 2: A Guide to Common Impurity Classes and Their Removal
This section provides detailed information on specific types of impurities and strategies for their elimination.
Organic Impurities
Organic impurities can arise from starting materials, by-products of side reactions, intermediates, and degradation products.[8][9][10]
Q1: How can I differentiate between a process-related impurity and a degradation product?
A1: This is a critical distinction for process optimization and stability studies.
-
Causality: Process-related impurities are introduced during synthesis, while degradation products form over time due to factors like light, heat, or hydrolysis.[3][10][11]
-
Identification Strategy:
-
Analyze Starting Materials: Screen all starting materials and intermediates for the presence of the impurity.
-
Forced Degradation Studies: Subject your pure compound to stress conditions (e.g., heat, acid, base, light, oxidation).[12][13] If the impurity appears or increases under these conditions, it is likely a degradation product.
-
Stability Studies: Monitor the impurity profile of your compound under controlled storage conditions over time. An increase in the level of an impurity suggests it is a degradation product.[14]
-
Q2: What are the most effective methods for removing organic impurities?
A2: The choice of method depends on the physical and chemical properties of your compound and the impurity.
-
Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the difference in solubility between the desired compound and the impurity in a given solvent.[15][16][17]
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[9][18][19]
-
Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can isolate the desired compound from its impurities.[12][13]
Inorganic Impurities
These impurities often originate from reagents, catalysts, or the manufacturing equipment itself.[3][8][10]
Q1: I have residual heavy metals from a catalyst in my product. What are the best removal strategies?
A1: Heavy metal catalysts, such as palladium or platinum, are common in organic synthesis and their removal is critical due to toxicity concerns.[20]
-
Causality: These metals can be present in various forms and may be complexed with your product.
-
Removal Strategies:
-
Adsorption: Use scavengers like activated carbon, silica gel, or specialized metal scavengers to bind the metal, which can then be filtered off.[21]
-
Extraction: Perform a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal into the aqueous phase.
-
Filtration: Passing the product solution through a bed of a suitable adsorbent can also be effective.[22]
-
| Method | Principle | Advantages | Disadvantages |
| Chemical Precipitation | Converts dissolved metals to insoluble particles.[23] | Economical and effective for many metals.[23] | Can generate large amounts of sludge.[24] |
| Ion Exchange | Replaces metal ions with less harmful ones using a resin.[23] | Highly effective for specific metal ions.[23] | Resin requires regeneration.[23] |
| Adsorption | Binds metal ions to the surface of an adsorbent material.[23] | Can be highly efficient. | Adsorbent material may be costly. |
| Membrane Filtration | Uses membranes like reverse osmosis to separate metals.[25] | Effective for a wide range of metals. | Can be an expensive option.[24] |
A comparison of common heavy metal removal techniques.
Residual Solvents
These are organic volatile chemicals used in the manufacturing process that are not completely removed.[14][26]
Q1: My product contains residual solvents above the acceptable limit. How can I effectively remove them?
A1: The removal of residual solvents is crucial as they offer no therapeutic benefit and can be toxic.[23][26]
-
Causality: Solvents can become trapped within the crystal lattice of a solid or have a high affinity for the product.[27]
-
Removal Techniques:
-
Drying: The most common method is drying under vacuum at an elevated temperature. The specific conditions will depend on the thermal stability of your compound and the boiling point of the solvent.
-
Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can remove solvents by sublimation under deep vacuum.
-
Solvent Displacement: Dissolving the product in a solvent in which it is highly soluble but the residual solvent is not, and then precipitating the product, can be effective. Alternatively, a higher boiling point "chaser" solvent can be used during distillation.
-
Biologics-Related Impurities
The production of biologics, such as recombinant proteins and monoclonal antibodies, introduces unique impurity challenges.
Q1: I'm struggling with host cell protein (HCP) contamination in my purified protein. What are the best strategies for removal?
A1: HCPs are a major class of process-related impurities in biologics and must be carefully controlled.[25]
-
Causality: HCPs are proteins from the host organism used for expression that co-purify with the target protein.[28]
-
Removal Strategies:
-
Chromatography: A multi-step chromatography approach is typically required. Affinity chromatography (e.g., Protein A for antibodies) is a powerful first step, followed by polishing steps like ion-exchange and hydrophobic interaction chromatography.[29][30]
-
Process Optimization: Optimizing upstream conditions, such as cell viability at harvest, can minimize the release of HCPs.[25][29]
-
Advanced Techniques: For particularly challenging HCPs, more advanced techniques like mixed-mode chromatography or membrane chromatography may be necessary.
-
Q2: My protein is aggregating during purification and storage. How can I prevent this?
A2: Protein aggregation can impact product efficacy and immunogenicity.[31][32]
-
Causality: Aggregation occurs when proteins unfold and expose hydrophobic regions, leading to clumping. This can be triggered by stress during manufacturing or suboptimal storage conditions.[32][33]
-
Prevention Strategies:
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your protein's stability.[8][34]
-
Use of Excipients: Add stabilizing excipients such as sugars, polyols, or surfactants to the formulation.[33]
-
Temperature Control: Maintain appropriate temperature control throughout purification and storage. Avoid repeated freeze-thaw cycles.[34]
-
Genotoxic Impurities
These are impurities that have the potential to damage DNA and are therefore of high concern.[35]
Q1: How do I assess and control potentially genotoxic impurities according to ICH M7 guidelines?
A1: The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities.[5][36][37]
-
Causality: These impurities are often reactive compounds used in synthesis that can react with DNA.[5]
-
Assessment and Control Workflow:
-
Hazard Assessment: Identify all potential impurities and assess their mutagenic potential using in silico methods (Quantitative Structure-Activity Relationship - QSAR) and/or literature data.
-
Classification: Based on the assessment, classify each impurity into one of five classes, ranging from known mutagens (Class 1) to those with no structural alerts (Class 5).[5]
-
Control Strategy: For mutagenic impurities (Classes 1 and 2), a control strategy must be implemented to limit their presence in the final product to a level that poses negligible carcinogenic risk. This is often based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[38]
-
Caption: A simplified workflow for the assessment and control of genotoxic impurities based on ICH M7 guidelines.
Section 3: Step-by-Step Purification Protocols
This section provides practical, step-by-step guides for common laboratory purification techniques.
Protocol 1: Recrystallization for Purifying Solid Compounds
Objective: To purify a solid compound by removing soluble impurities.[17]
Principle: This technique leverages the difference in solubility of a compound in a hot versus a cold solvent. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should remain soluble at all temperatures.[15][16][17]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent by testing small amounts of your impure solid in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.[15][16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[16][39]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, without disturbance. Then, place it in an ice bath to maximize crystal formation.[39]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[39][40]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15][17]
-
Drying: Dry the purified crystals to remove any residual solvent.[15][16]
Troubleshooting:
-
No crystals form: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Oiling out: If the compound separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly.
Caption: A workflow diagram illustrating the key steps of the recrystallization process.
Protocol 2: Flash Column Chromatography
Objective: To purify a compound from a mixture by separating its components based on polarity.[19]
Principle: A mixture is applied to the top of a column packed with a solid adsorbent (stationary phase, usually silica gel). A solvent (mobile phase) is then passed through the column, and the components of the mixture move down the column at different rates depending on their affinity for the stationary and mobile phases.[18][19]
Step-by-Step Methodology:
-
Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with cotton or glass wool and add a layer of sand.[9][41]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles. Add a protective layer of sand on top.[9][41]
-
Load the Sample: Dissolve your crude mixture in a minimal amount of solvent and carefully apply it to the top of the silica gel bed.[9]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column.[18]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.[9][19]
-
Analyze Fractions: Use a technique like Thin Layer Chromatography (TLC) to analyze the collected fractions and identify which ones contain your pure compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting:
-
Cracked column: If the silica bed runs dry, it can crack, leading to poor separation. Always keep the solvent level above the top of the silica.
-
Poor separation: If your compounds are not separating well, you may need to adjust the polarity of your eluent. A less polar eluent will result in slower elution, which can improve separation.[18]
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To clean up a sample by removing interfering compounds or to concentrate an analyte of interest.[42][43][44]
Principle: SPE uses a solid sorbent packed in a cartridge to selectively retain either the analyte or the impurities from a liquid sample. The choice of sorbent depends on the properties of the analyte and the matrix.[42]
Step-by-Step Methodology:
-
Conditioning: Pass a solvent (e.g., methanol) through the cartridge to wet the sorbent and remove any impurities from the packing material.[44][45]
-
Equilibration: Flush the cartridge with the same solvent as your sample matrix to prepare the sorbent for sample loading.[45]
-
Sample Loading: Pass your sample through the cartridge at a controlled flow rate. The analytes of interest will be retained on the sorbent.[44]
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities while leaving the analyte of interest on the sorbent.[42][43][46]
-
Elution: Pass an elution solvent through the cartridge to disrupt the interactions between the analyte and the sorbent, collecting the purified analyte.[43][44]
Troubleshooting:
-
Low recovery: Your analyte may be eluting during the washing step. Use a weaker wash solvent. Alternatively, the elution solvent may not be strong enough to desorb the analyte. Try a stronger elution solvent.
-
Poor purity: The wash step may not be effective enough. Try a stronger wash solvent or an additional wash step with a different solvent.
References
- Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). [Source Not Available].
- Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9).
- Column Chromatography | Operation Guide for Chemistry Experiments. Kyoto University.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
- Lab Procedure: Recrystalliz
- Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
- Recrystalliz
- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (2023, July 11). Phenomenex.
- ICH M7: How to Manage Mutagenic Impurities Step by Step. (2026, January 6). GuideGxP.
- Emerging Catalytic Strategies Driven by External Field for Heavy Metal Remedi
- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
- Column Chromatography.
- Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Prevent Protein Aggregation in Formul
- How to run column chrom
- Impurity Profiling: A Case Study of Ezetimibe. Bentham Open Archives.
- The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1.
- Pharmaceutical impurity identification: a case study using a multidisciplinary approach. [Source Not Available].
- Solid Phase Extraction. Affinisep.
- Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho.
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Source Not Available].
- (PDF) Impurity Profiling: A Case Study of Ezetimibe. (2025, August 10).
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Recrystalliz
- Sample Preparation – Manual Solid Phase Extraction. SCION Instruments.
- Strategies for Host Cell Protein (HCP) Clearance.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Nano-Catalyzed Heavy Metal Remediation from Wastewater. (2025, July 3).
- Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). alwsci.
- Methods for addressing host cell protein impurities in biopharmaceutical product development. (2022, November 25). PubMed.
- ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA).
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
- How are Host Cell Proteins Removed from Biopharmaceuticals? (2019, January 25). News-Medical.
- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). [Source Not Available].
- Analyzing Protein Aggregation in Biopharmaceuticals. (2015, January 2). Pharmaceutical Technology.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Understanding and Improving Solid-Phase Extraction.
- Impurity Profiling in Drug Development. (2020, March 16). Veeprho.
- Host Cell Protein (HCP) Impurities in Biotherapeutic Drug Development and Manufacturing. (2025, November 14). [Source Not Available].
- ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA).
- Control of Host Cell Proteins in Monoclonal-Antibody Bioprocessing: Using Proteomic Analysis To Understand Impurity Clearance and Persistence During Purification. (2023, October 17). [Source Not Available].
- Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances. (2023, November 16). PMC - NIH.
- Protein aggregation: Challenges approaches for mitig
- Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. (2011, July 7). SciSpace.
- Metals Removal. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Scaling the Energy Transition with Proven Industrial Platforms. (2026, February 5). Energetica India Magazine.
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- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
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Technical Support Center: Managing Exotherms and Heat Transfer in Large-Scale Reactions
Welcome to the technical support center dedicated to the critical challenge of managing reaction exotherms and ensuring efficient heat transfer during the scale-up of chemical processes. This guide is designed for researchers, scientists, and drug development professionals who are transitioning novel chemistry from the laboratory bench to pilot and production scales. Our focus is on providing practical, field-proven insights rooted in fundamental chemical engineering principles to ensure your processes are safe, robust, and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts every scientist must understand before scaling up an exothermic process.
Q1: What is a reaction exotherm and why is it a primary concern during scale-up?
An exothermic reaction is a chemical transformation that releases energy in the form of heat.[1][2] While manageable in small laboratory flasks due to a high surface-area-to-volume ratio that allows for easy heat dissipation, this ratio dramatically decreases as the vessel size increases.[2][3] The volume of the reaction mixture increases by the cube of the reactor's radius, whereas the available heat transfer area (the vessel wall) only increases by the square of the radius.[4] This fundamental scaling issue means that a reaction easily controlled in the lab can generate heat far faster than it can be removed in a large reactor, leading to a dangerous rise in temperature.[5]
Q2: What is a "thermal runaway" and what are its immediate causes?
A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It begins when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[2][5] This excess heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate—a concept explained by the Arrhenius equation.[6] This creates a positive feedback loop, leading to a rapid, often catastrophic, increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[1] Common immediate causes include cooling system failure, miscalculation of dosing rates, poor mixing leading to localized hot spots, or the accumulation of unreacted reagents.[7][8]
Q3: What is Reaction Calorimetry and why is it non-negotiable for process safety?
Reaction calorimetry is an experimental technique used to measure the heat released or absorbed during a chemical reaction under controlled, process-relevant conditions.[9] It is a cornerstone of process safety because it provides critical quantitative data needed for safe scale-up.[9][10] Key parameters obtained from calorimetry include:
-
Total Heat of Reaction (ΔHr): The total energy released over the course of the reaction.[11]
-
Heat Release Rate (Qr): The instantaneous power generated by the reaction, which is essential for designing an adequate cooling system.[11][12]
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical indicator of the worst-case scenario severity.[13]
Conducting a process without this data is akin to navigating without a map; the risks are unquantified and unmanaged.[3]
Q4: How does mixing impact heat transfer and reaction safety?
Efficient mixing is crucial for maintaining a homogenous temperature throughout the reactor.[13] Poor mixing can lead to the formation of localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway even if the bulk temperature appears normal.[3] Furthermore, inadequate agitation reduces the efficiency of heat transfer to the vessel wall, as it relies on forced convection to move the heated fluid from the bulk to the cooling surface. Different impeller types are suited for different viscosities and tasks; using an anchor-type stirrer in a low-viscosity, highly exothermic system, for example, would be counterproductive and unsafe.[13]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues encountered during experiments.
Guide 1: Uncontrolled Temperature Spike or Suspected Thermal Runaway
-
Problem: The reactor temperature is rising rapidly and is no longer responding to the cooling system's setpoint. Alarms may be triggered.
-
Potential Causes:
-
Cooling Failure: The heat transfer fluid (HTF) circulator has failed, a valve is closed, or the HTF temperature is too high.
-
Reagent Accumulation: A reagent was dosed too quickly, or a stalled reaction has suddenly initiated, causing a massive release of energy.[14]
-
Mixing Failure: The agitator has stopped, leading to poor heat transfer and the formation of a super-heated zone.
-
Secondary Decomposition: The initial exotherm has heated the mixture to a temperature that triggers a secondary, more energetic, and unwanted decomposition reaction.[3]
-
-
Step-by-Step Emergency Response Protocol:
-
STOP REAGENT ADDITION: Immediately halt the dosing of all reactants. This is the most critical first step to prevent adding more fuel to the reaction.[15]
-
MAXIMIZE COOLING: If the primary cooling system is still operational, set it to its maximum cooling capacity. Activate any secondary or emergency cooling systems if available.
-
INITIATE EMERGENCY QUENCH/INHIBITION: If the temperature continues to rise uncontrollably, introduce a pre-determined quenching agent or reaction inhibitor to stop the reaction. This procedure must be developed before scaling up.
-
UTILIZE EMERGENCY VENTING: If the pressure is rising rapidly, the emergency relief system (e.g., rupture disc or relief valve) should activate. Do not attempt to override it. These systems must be correctly sized to handle the potential gas evolution from a runaway.
-
EVACUATE: If the situation cannot be brought under control, evacuate all personnel to a safe location and notify emergency services.
-
Guide 2: Reaction Progress is Slower Than Expected at Scale
-
Problem: The reaction, which proceeded efficiently in the lab, is sluggish or incomplete in the pilot plant reactor despite maintaining the same bulk temperature.
-
Potential Causes:
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid, gas-liquid), the rate may be limited by the diffusion of reactants rather than kinetics. Mixing is less efficient at larger scales, exacerbating this issue.[16]
-
Poor Heat Transfer to the Bulk: The reaction is endothermic, or the initial heating phase is too slow due to the poor surface-area-to-volume ratio, preventing the mixture from reaching the optimal reaction temperature uniformly.
-
Inadequate Mixing: As described above, poor agitation can lead to concentration gradients, meaning the reactants are not encountering each other effectively.
-
Fouling of Reactor Surface: Deposition of material on the reactor wall can act as an insulating layer, drastically reducing the overall heat transfer coefficient (U) and impairing heat input.
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Agitator Performance: Check the agitator's speed (RPM) and power draw. Ensure the chosen impeller design is appropriate for the reaction scale and viscosity.[13]
-
Review Heat Transfer Fluid (HTF) Parameters: Confirm the HTF supply temperature and flow rate are adequate. A higher flow rate can improve the jacket-side heat transfer coefficient.
-
Install Additional Baffles: Baffles within the reactor can break up vortices and improve top-to-bottom mixing, ensuring better temperature and concentration homogeneity.[17]
-
Conduct a Heat Transfer Study: Perform a calibration on the reactor (as described in Section 3) to determine the actual overall heat transfer coefficient (U). A value significantly lower than expected for the reactor type may indicate fouling.
-
Consider a Different Reactor Type: For severely heat or mass transfer-limited reactions, a different reactor configuration, such as a continuous tubular reactor with a much higher surface-area-to-volume ratio, may be necessary.[18][19]
-
Section 3: Key Experimental Protocols
Adherence to rigorous experimental protocols is the foundation of process safety.
Protocol 1: Determining Heat Flow with a Reaction Calorimeter
This protocol outlines the essential steps for a heat flow calorimetry experiment to characterize an exothermic reaction.
-
System Calibration:
-
Charge the reactor with the reaction solvent.
-
Stir at the proposed process agitation rate.
-
Apply a known amount of electrical heat using a calibration heater and measure the temperature response of the reactor contents (Tr) and the jacket (Tj).
-
This step is crucial for determining the overall heat transfer coefficient (UA) of your specific setup, which is essential for accurate heat flow calculations.
-
-
Establish Baseline:
-
Bring the reactor contents to the desired starting temperature.
-
Monitor the heat flow for a period (e.g., 30 minutes) with no reactants added to establish a stable thermal baseline.
-
-
Controlled Dosing:
-
Begin adding the limiting reagent at a controlled, pre-determined rate, simulating the intended large-scale process (i.e., semi-batch mode).[20]
-
The calorimeter software will continuously calculate the heat being generated by the reaction (Qr) in real-time by solving the heat balance equation: Qr = Qflow + Qaccu + Qloss where Qflow is the heat removed by the jacket, Qaccu is heat accumulated in the reactor mass, and Qloss is heat lost to the environment.
-
-
Data Analysis:
-
Integrate the heat flow (Qr) curve over time to determine the total heat of reaction (ΔHr).
-
Identify the maximum heat release rate (Qr,max) during the addition. This value dictates the minimum cooling capacity required at scale.[11]
-
Analyze the profile for any signs of reagent accumulation (i.e., if the heat flow does not immediately decrease when dosing is stopped).
-
Protocol 2: Calculating the Adiabatic Temperature Rise (ΔTad)
This calculation provides a "worst-case" severity assessment, indicating how hot the reaction would get if all cooling were lost.
-
Gather Data:
-
Total Heat of Reaction (ΔHr): Obtained from calorimetry (in kJ).
-
Mass of Reaction Mixture (m): The total mass of all components in the reactor at the end of the reaction (in kg).
-
Specific Heat Capacity of the Mixture (Cp): This can be measured calorimetrically or estimated as a weighted average of the components' Cp values (in kJ/kg·K).
-
-
Perform the Calculation:
-
Use the following formula: ΔTad = -ΔHr / (m * Cp)
-
-
Assess the Risk:
-
Calculate the Maximum Temperature of the Synthetic Reaction (MTSR) : MTSR = Initial Temperature + ΔTad
-
Compare the MTSR to the boiling point of the solvent and the decomposition temperature of the reaction mixture (determined by DSC or ARC analysis).[3] If the MTSR exceeds these critical temperatures, the reaction is considered high risk, and additional safety measures are mandatory.
-
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Common Heat Transfer Fluids (HTFs)
| Fluid Type | Typical Operating Range (°C) | Advantages | Disadvantages |
| Water | 5 to 90 °C | High heat capacity, low cost, non-toxic, non-flammable.[21] | Limited temperature range, corrosive. |
| Water/Glycol (50/50) | -30 to 120 °C | Lower freezing point than water.[21] | Lower heat capacity than water, higher viscosity. |
| Silicone Oils | -80 to 250 °C | Wide operating range, low toxicity, not corrosive.[21] | Lower heat capacity, moderate cost, can be flammable at high temps. |
| Synthetic Hydrocarbons | -50 to 350 °C | High-temperature stability.[21][22] | Can be flammable, potential for fouling, higher cost. |
| Molten Salts (e.g., HITEC®) | 150 to 590 °C | Excellent high-temperature stability, non-flammable.[23] | High melting point (requires tracing), corrosive potential. |
Table 2: Typical Overall Heat Transfer Coefficients (U) in Jacketed Reactors
Values are approximate and highly dependent on agitation, fluid properties, and fouling.
| Reactor Material | Typical U-Value (W/m²·K) | Notes |
| Glass-Lined Steel | 100 - 400 | Lower thermal conductivity of glass limits heat transfer. Prone to thermal shock. |
| Stainless Steel (316L) | 400 - 1200 | Good all-around performance and corrosion resistance. A common choice. |
| Hastelloy C-276 | 350 - 1000 | Excellent corrosion resistance for harsh chemicals, slightly lower conductivity than stainless steel. |
| Continuous Tubular Reactor | 1000 - 5000+ | Very high U-value due to extremely high surface-area-to-volume ratio.[5] |
Section 5: Visual Workflows & Diagrams
Diagram 1: Decision Tree for Exotherm Management
Caption: Decision workflow for assessing and mitigating risks of an exothermic reaction.
Diagram 2: Heat Balance in a Jacketed Reactor
Caption: Representation of heat flow inputs and outputs for a jacketed reactor.
Section 6: References
-
Mettler Toledo. (n.d.). Reaction Calorimetry Process Safety Guide. Retrieved from
-
Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from
-
Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from
-
Caldera. (n.d.). Heat Transfer Fluids for Chemical Processing Plants. Retrieved from
-
International Journal of Engineering Research & Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions. Retrieved from
-
IChemE. (n.d.). Why reactions run away. Retrieved from
-
LNEYA Thermo Refrigeration Co.,Ltd. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. Retrieved from
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from
-
Fauske & Associates. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from
-
Labcompare. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from
-
Coastal Chemical. (n.d.). Heat Transfer Fluids. Retrieved from
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from
-
Global Heat Transfer. (n.d.). Heat transfer fluid for chemical processing | HTFs for chemicals. Retrieved from
-
Achieve Chem. (2025, January 2). How Is Temperature Controlled in A Jacketed Lab Reactor?. Retrieved from
-
Amar Equipment. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium. Retrieved from
-
Total Fluid Solutions. (n.d.). Reactor Heating and Cooling. Retrieved from
-
ProSonix. (n.d.). Improving Jacketed Reactor Heating with Hot Water. Retrieved from
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from
-
Mettler Toledo. (n.d.). Jacketed Reactors | Temperature Control for Glass Vessels. Retrieved from
-
Chemical Processing. (n.d.). Improve Batch Reactor temperature control. Retrieved from
-
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-
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-
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-
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-
Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from
-
ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved from
-
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-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from
-
Process Safety Education. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from
-
Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. INL Research Library Digital Repository. Retrieved from
-
Mettler Toledo. (n.d.). Heat of Reaction | Measure Reaction Enthalpy. Retrieved from
-
SciSpace. (1955). On limiting temperatures in chemical reactors. Retrieved from
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Validation & Comparative
Quantitative Methods for Assessing the Purity of 3-Acetyl-5-nitrobenzoic Acid
Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists
Executive Summary
3-Acetyl-5-nitrobenzoic acid (3-A-5-NBA) is a critical intermediate in the synthesis of complex heterocycles and radiographic contrast agents.[1] Its dual electron-withdrawing substituents (nitro and acetyl groups) create a unique electronic environment that significantly impacts its solubility, pKa, and chromatographic behavior.[1]
High-purity 3-A-5-NBA is essential for downstream yield and safety; however, common synthetic routes (nitration of 3-acetylbenzoic acid) frequently yield regioisomers (e.g., 3-acetyl-2-nitrobenzoic acid) and unreacted precursors that possess similar physicochemical properties.[1]
This guide objectively compares three quantitative methodologies—RP-HPLC , qNMR , and Potentiometric Titration —providing a decision framework for their application in a drug development context.[1]
Method 1: RP-HPLC (The Gold Standard for Impurity Profiling)
High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for determining chromatographic purity and identifying specific impurities.[1]
The Mechanistic Challenge
3-A-5-NBA is an acidic molecule with an estimated pKa of ~3.2–3.4 due to the electron-withdrawing nitro group stabilizing the carboxylate anion.[1]
-
The Trap: Using a neutral mobile phase results in peak tailing and split peaks due to partial ionization.[1]
-
The Solution: Ion suppression.[1] The mobile phase pH must be maintained at least 2 units below the pKa (pH < 1.5–2.[1]0) to ensure the molecule remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.[1]
Recommended Protocol
System: Agilent 1200/1260 or Waters Alliance (or equivalent) Detector: DAD/UV at 254 nm (Strong absorption of the nitro-aromatic chromophore)
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm | End-capping reduces silanol interactions with the nitro group.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~1.[1]5) | Suppresses ionization of the carboxylic acid moiety.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitro-aromatics than Methanol.[1] |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar degradants and non-polar precursors.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Injection Vol | 5-10 µL | Prevent column overload. |
Self-Validating System Suitability (SST)
To ensure data integrity, every run must pass these criteria:
-
Tailing Factor (T):
(Indicates successful ion suppression).[1] -
Resolution (Rs):
between 3-A-5-NBA and the nearest isomer (likely the 2-nitro isomer).
Workflow Visualization
Caption: RP-HPLC workflow emphasizing filtration and system suitability checkpoints.
Method 2: qNMR (The Absolute Purity Reference)
Quantitative Nuclear Magnetic Resonance (qNMR) is the superior method for determining absolute assay (potency) because it does not require a reference standard of the analyte itself.[1] It relies on the ratio of protons between the analyte and a Certified Reference Material (CRM) internal standard.[1]
Experimental Logic
-
Solvent: DMSO-d6 is required.[1][2] Nitrobenzoic acids have poor solubility in CDCl3 and may aggregate, broadening signals.[1]
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone.[1]
-
Why? Maleic acid provides a sharp singlet at ~6.3 ppm, which typically falls in the "silent region" of benzoic acid derivatives (aromatics are >7.0 ppm; acetyl methyl is ~2.5 ppm).[1]
-
Calculation Protocol
The purity (
Where:
- = Integral area[1]
- = Number of protons contributing to the signal
- = Molar mass[1][3]
- = Weight (mass)[1]
- = Purity (as a decimal)[1][2]
Critical Parameters[1]
-
Relaxation Delay (d1): Must be
(Longitudinal relaxation time). For aromatic protons, is often 2–3 seconds.[1] Set d1 to 15–20 seconds to ensure 99.9% magnetization recovery. -
Pulse Angle: 90°.
Method 3: Potentiometric Titration (The Bulk Check)
While less specific, titration is rapid and cost-effective for checking bulk material where the impurity profile is already characterized and known to be non-acidic.[1]
Protocol
-
Solvent: 50:50 Ethanol:Water (The organic portion ensures the nitro-acid dissolves; water supports the pH electrode).[1]
-
Titrant: 0.1 N NaOH (Standardized against KHP).
-
Endpoint Detection: Potentiometric (pH electrode), looking for the inflection point at pH ~8.5.[1]
Limitation
Specificity Risk: This method measures total acidity.[1] If the sample contains 3-acetylbenzoic acid (precursor) or isomers, they will be titrated indistinguishably from the target, leading to false high purity values.[1]
Comparative Analysis & Decision Matrix
The following table synthesizes experimental data expectations to guide method selection.
| Feature | RP-HPLC | qNMR | Potentiometric Titration |
| Primary Output | Chromatographic Purity (%) | Absolute Content (wt%) | Total Acidity (wt%) |
| Specificity | High (Separates isomers) | High (Structural confirmation) | Low (Interference from other acids) |
| LOD/Sensitivity | High (ppm level) | Low (>1 mg required) | Low (mg to g scale) |
| Reference Std | Required (for assay) | Not Required (for analyte) | Not Required |
| Throughput | Moderate (30 min/run) | Low (Setup intensive) | High (5 min/run) |
| Cost | Medium | High (Instrument/Solvents) | Low |
Strategic Recommendation Workflow
Caption: Decision matrix for selecting the appropriate analytical technique based on research stage.
References
-
ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
-
PubChem Compound Summary: 3-Nitrobenzoic acid. (Physicochemical properties and pKa data for analogous nitro-benzoic acids). [Link]
-
BIPM. (2023). Guidance for the use of the Octad of SI-traceable organic primary standards for qNMR. (Best practices for qNMR internal standards like Maleic Acid). [Link]
Sources
Executive Summary
This technical guide provides a definitive comparative analysis of the acidity of 3-Acetyl-5-nitrobenzoic acid relative to its structural analogs: benzoic acid, 3-nitrobenzoic acid, 3-acetylbenzoic acid, and 3,5-dinitrobenzoic acid.
Key Finding: 3-Acetyl-5-nitrobenzoic acid exhibits a predicted pKa of approximately 3.11 , placing it in a distinct acidity tier—significantly more acidic than 3-nitrobenzoic acid (pKa 3.47) but less acidic than 3,5-dinitrobenzoic acid (pKa 2.82).[1] This specific acidity profile is driven by the synergistic electron-withdrawing effects of the meta-positioned nitro (-NO₂) and acetyl (-COCH₃) groups, making it a highly tunable intermediate for nucleophilic aromatic substitution (
Theoretical Framework: Electronic Substituent Effects[2]
The acidity of substituted benzoic acids is governed by the stability of the conjugate base (benzoate anion). This stability is determined by the electronic influence of substituents on the aromatic ring, quantified by the Hammett Equation :
Where:
- : Dissociation constant of the substituted acid.
-
: Dissociation constant of benzoic acid (
).[1] -
: Reaction constant (
for benzoic acid dissociation in water at 25°C).[2] - : Hammett substituent constant (measure of electron-donating/withdrawing power).[3]
Mechanism of Action[4][5]
-
Inductive Effect (-I): Both -NO₂ and -COCH₃ groups are electronegative, pulling electron density through the
-bond framework. This disperses the negative charge on the carboxylate oxygen, stabilizing the anion. -
Resonance Effect (-R): While meta-substituents primarily exert influence via induction, the strong electron-withdrawing nature of the nitro group (
) and the moderate withdrawal of the acetyl group ( ) create an electron-deficient ring system.
Comparative Data Analysis
The following table synthesizes experimental literature values with calculated predictions for 3-Acetyl-5-nitrobenzoic acid.
Table 1: Comparative Acidity of Benzoic Acid Derivatives (Water, 25°C)
| Compound | Structure Substituents | pKa (Experimental) | pKa (Calculated)* | Acidity Tier | |
| Benzoic Acid | None | 0.00 | 4.20 [1] | 4.20 | Baseline |
| 3-Acetylbenzoic Acid | 3-COCH₃ | 0.38 | 3.83 [2] | 3.82 | Weakly Enhanced |
| 3-Nitrobenzoic Acid | 3-NO₂ | 0.71 | 3.47 [3] | 3.49 | Moderately Enhanced |
| 3-Acetyl-5-nitrobenzoic Acid | 3-COCH₃, 5-NO₂ | 1.09 | N/A | 3.11 | Strongly Enhanced |
| 3,5-Dinitrobenzoic Acid | 3-NO₂, 5-NO₂ | 1.42 | 2.82 [4] | 2.78 | High Acidity |
*Calculation based on Hammett relationship:
Analysis of Trends
-
The Acetyl Effect: The introduction of a single acetyl group at the meta position lowers the pKa by ~0.37 units (4.20
3.83). -
The Nitro Effect: The nitro group is roughly twice as effective as the acetyl group at withdrawing electrons, lowering the pKa by ~0.73 units (4.20
3.47). -
Additivity: In 3-Acetyl-5-nitrobenzoic acid, the effects are additive. The compound is structurally "between" the mono-nitro and di-nitro analogs, providing a "Goldilocks" zone of acidity and electrophilicity useful for selective derivatization.
Visual Analysis
Acidity Hierarchy & Electronic Effects
The following diagram illustrates the stepwise increase in acidity (decrease in pKa) driven by the cumulative electron-withdrawing nature of the substituents.
Figure 1: Acidity hierarchy showing the transition from unsubstituted benzoic acid to the highly acidic 3,5-dinitro derivative.[1] The target compound occupies a unique intermediate position.
Experimental Validation Protocol
To experimentally verify the pKa of 3-Acetyl-5-nitrobenzoic acid, a Potentiometric Titration is the gold standard method due to its precision for pKa values between 2 and 11.
Method: Potentiometric Titration (Gran's Method)
Objective: Determine the thermodynamic dissociation constant (
Reagents:
-
Analyte: ~0.05 mmol 3-Acetyl-5-nitrobenzoic acid (dried >2h at 60°C).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).
-
Solvent: Degassed HPLC-grade water (or 20% v/v Methanol/Water if solubility is low).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).
Workflow Diagram:
Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.
Data Processing:
-
Plot
vs. . -
Use the Gran Plot method to linearize the endpoint data:
-
Plot
vs. before the equivalence point. -
The x-intercept gives the precise equivalence volume (
).
-
-
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (
): (Note: Activity coefficients are required for high precision).
Applications in Drug Development[5]
The specific acidity and substitution pattern of 3-Acetyl-5-nitrobenzoic acid make it a valuable scaffold in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (
): The electron-deficient ring (activated by -NO₂ and -COCH₃) facilitates the displacement of leaving groups (e.g., if a halogen is introduced) or allows for further functionalization at the 2, 4, or 6 positions. -
Solubility & Bioavailability: With a pKa of ~3.11, this compound exists almost entirely as an anion at physiological pH (7.4). This ensures high aqueous solubility, making it an ideal "solubilizing tail" or pro-drug moiety.
-
Metabolic Stability: The meta-substitution pattern blocks the primary sites of metabolic oxidation (para-position), potentially extending the half-life of drugs incorporating this scaffold.
References
-
Lide, D. R. (Ed.). (2005).[3][4][5][6] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (pKa of Benzoic Acid).[1][2]
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (pKa of 3-Acetylbenzoic Acid).[1][7][8]
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall. (pKa of 3-Nitrobenzoic Acid).
-
Dippy, J. F. J., & Lewis, R. L. (1936). "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 644-649. (pKa of 3,5-Dinitrobenzoic Acid).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. (Hammett Sigma Constants).
Sources
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- 8. 3,5-Dinitrobenzoic acid CAS#: 99-34-3 [m.chemicalbook.com]
Comparative Investigation: Chemocatalytic vs. Biocatalytic Routes to Sitagliptin
[1]
Executive Summary
This guide investigates the process evolution of Sitagliptin (Januvia®), a DPP-4 inhibitor, focusing on the paradigm shift from a metal-catalyzed asymmetric hydrogenation (Route A) to an engineered enzymatic transamination (Route B).
While the chemocatalytic route (Hansen et al., 2009) represented a significant leap in "green" chemistry over the first-generation chiral auxiliary approach, the biocatalytic route (Savile et al., 2010) redefined industrial standards. This investigation provides experimental protocols, mechanistic insights, and a quantitative comparison of these two dominant methodologies.
The Synthetic Challenge: The -Amino Acid Moiety[2]
The core structural challenge in Sitagliptin synthesis is the installation of the chiral primary amine on the
-
Target: (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.
-
Difficulty: Direct amination of the precursor ketone (pro-sitagliptin) is thermodynamically unfavorable and sterically hindered by the trifluorophenyl group.
-
Critical Quality Attribute (CQA): Enantiomeric excess (ee) must exceed 99.9% to meet pharmaceutical release standards.
Route A: Chemocatalytic Asymmetric Hydrogenation
The "Second-Generation" Standard
This route relies on the asymmetric hydrogenation of an unprotected enamine.[1] It was a breakthrough in 2009, eliminating the need for chiral auxiliaries.
Mechanistic Logic
The strategy involves converting the pro-sitagliptin ketone into an enamine, which undergoes Rhodium-catalyzed hydrogenation.[2] The chirality is induced by the bulky, electron-rich Ferrocenyl Josiphos ligand, which creates a rigid chiral pocket around the metal center, directing the hydride attack to the Re-face of the enamine.
Experimental Protocol (Hansen et al., 2009)
Reagents:
-
Substrate: Dehydrositagliptin (Enamine intermediate)
-
Catalyst Precursor:
[3] -
Ligand:
-Bu-JOSIPHOS[3][4][5] -
Solvent: Methanol (MeOH)
Workflow:
-
Catalyst Formation: In a glovebox, mix
(0.15 mol%) and -Bu-JOSIPHOS (0.16 mol%) in degassed MeOH. Stir for 30 min to form the active cationic species. -
Hydrogenation: Charge the enamine substrate into a high-pressure autoclave. Add the catalyst solution.
-
Reaction: Pressurize to 250 psi (17 bar)
. Heat to 50°C. Stir for 12–18 hours. -
Workup: Vent
. Treat the solution with Ecosorb C-941 (activated carbon) to scavenge Rhodium.[3] Filter. -
Crystallization: The free base is converted to the phosphate salt to upgrade chiral purity (rejecting the S-enantiomer).
Route A Visualization
Figure 1: The chemocatalytic pathway relies on high-pressure hydrogenation of an enamine intermediate.[2][6]
Route B: Biocatalytic Transamination
The "Third-Generation" Innovation
This route utilizes a directed evolution approach to engineer a Transaminase (ATA-117) capable of accepting the bulky pro-sitagliptin ketone, a substrate the wild-type enzyme would reject.
Mechanistic Logic
Transaminases shuttle an amino group from a sacrificial donor (isopropylamine) to the ketone acceptor via a Pyridoxal-5'-phosphate (PLP) cofactor.
-
The Engineering Feat: The wild-type enzyme had zero activity for this substrate.[7] Codexis and Merck used 11 rounds of directed evolution to introduce 27 mutations. These mutations expanded the large binding pocket to accommodate the trifluorophenyl group and reinforced the protein interface to survive 50% DMSO solvent concentrations.
Experimental Protocol (Savile et al., 2010)
Reagents:
-
Biocatalyst: Engineered ATA-117 (6 g/L)
-
Cofactor: PLP (0.5 g/L)
-
Amine Donor: Isopropylamine (1 M)
-
Solvent: 50% DMSO / 50% Buffer (0.1 M Triethanolamine, pH 8.5)
Workflow:
-
System Prep: Dissolve the ketone in DMSO. Prepare the aqueous buffer containing PLP and Isopropylamine.
-
Initiation: Add the enzyme powder to the aqueous phase, then slowly add the DMSO-substrate solution.
-
Reaction: Stir at 40–45°C at atmospheric pressure . The equilibrium is driven forward by the volatility of the co-product (acetone), which is swept away.
-
Workup: Add acid to quench. Extract the aqueous phase.
-
Isolation: Direct crystallization of the free base. No heavy metal scavenging required.
Route B Visualization
Figure 2: The biocatalytic cycle utilizes a shuttle mechanism, driven to completion by acetone removal.
Comparative Data Analysis
The following data contrasts the performance of the optimized chemical route against the evolved biocatalytic route.
| Metric | Route A: Chemocatalytic (Rh) | Route B: Biocatalytic (ATA-117) | Impact |
| Yield (Overall) | ~82% | 92% | +13% Yield |
| Enantioselectivity (ee) | 97% (Crude) | >99.95% (Crude) | Eliminated Recrystallization |
| Productivity | Moderate | High (53% increase) | Kg/L per day increase |
| Waste (E-Factor) | Moderate | Low (19% reduction) | Green Chemistry Award |
| Heavy Metals | Rhodium (Requires removal) | None | Simplified Workup |
| Pressure | 250 psi (High Pressure) | Atmospheric | Safety & CapEx reduction |
| Solvent System | Methanol | 50% DMSO / Water | Reduced VOCs |
Critical Analysis
-
Stereocontrol: The enzyme offers perfect stereocontrol (>99.95% ee) because the substrate fits into the binding pocket in only one orientation. The Rh-catalyst relies on steric clash between the ligand and substrate, which is less absolute (97% ee), necessitating a yield-lowering crystallization step to upgrade purity.
-
Process Intensification: Route B runs at higher substrate concentration (200 g/L) compared to typical hydrogenation streams, directly improving Space-Time Yield (STY).
Decision Matrix: Choosing the Route
While Route B is superior for Sitagliptin, it is not a universal solution. Use the following logic for new synthetic targets:
Figure 3: Decision logic for selecting between chemocatalytic and biocatalytic amination.
References
-
Savile, C. K., et al. (2010).[8][7][9][10] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[7]
-
Hansen, K. B., et al. (2009).[8][1][3][4][9][10][11] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.[4]
-
Patel, R. N. (2018). "Biocatalysis for synthesis of pharmaceuticals." Bioorganic & Medicinal Chemistry, 26(7), 1252-1274.
-
Hansen, K. B., et al. (2005).[3] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639.
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- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Alternatives for 3-Acetyl-5-nitrobenzoic Acid in Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and safety of a synthetic route. This guide provides an in-depth technical comparison of potential alternatives to 3-Acetyl-5-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a building block in medicinal and materials chemistry. While direct applications of this specific molecule are not extensively documented in mainstream literature, its true value lies in its role as a precursor to the versatile intermediate, 3-acetyl-5-aminobenzoic acid . This guide will, therefore, focus on comparing synthetic pathways to this key intermediate, offering field-proven insights and experimental data to inform your selection of starting materials.
The Synthetic Significance of the 3-Acetyl-5-aminobenzoic Acid Scaffold
The 3-acetyl-5-aminobenzoic acid moiety is a valuable scaffold in the synthesis of complex molecules, particularly in the pharmaceutical industry. The arrangement of the acetyl, amino, and carboxylic acid groups on the benzene ring provides three distinct points for chemical modification, allowing for the construction of diverse molecular architectures. Notably, derivatives of 3,5-diaminobenzoic acid are key components in the synthesis of certain iodinated X-ray contrast agents.[1] The presence of the acetyl group in 3-acetyl-5-aminobenzoic acid offers an additional handle for synthetic transformations, expanding its utility beyond that of simpler diaminobenzoic acids.
The primary and most direct application of 3-Acetyl-5-nitrobenzoic acid is its conversion to 3-acetyl-5-aminobenzoic acid via the reduction of the nitro group. This transformation is a cornerstone of aromatic chemistry and is crucial for unlocking the synthetic potential of the nitro-substituted precursor.
The Direct Pathway: Reduction of 3-Acetyl-5-nitrobenzoic Acid
The conversion of a nitro group to an amine is a well-established and reliable transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.
Experimental Protocol: Catalytic Hydrogenation
A standard procedure for the reduction of an aromatic nitro compound to its corresponding amine involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
Reaction:
Reagents and Conditions:
-
Substrate: 3-Acetyl-5-nitrobenzoic acid
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂)
-
Solvent: Methanol or Ethanol
-
Temperature: Room temperature
-
Pressure: Atmospheric or slightly elevated
Step-by-Step Methodology:
-
Dissolve 3-Acetyl-5-nitrobenzoic acid in a suitable solvent (e.g., methanol) in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-acetyl-5-aminobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure product.
Expected Performance:
Catalytic hydrogenation of aromatic nitro compounds typically proceeds with high efficiency, with yields often exceeding 90%. The reaction is generally clean, with minimal side product formation.
Comparative Analysis of Alternative Starting Materials
The primary consideration for an alternative to 3-Acetyl-5-nitrobenzoic acid is its ability to serve as an efficient precursor to the key intermediate, 3-acetyl-5-aminobenzoic acid. This section explores alternative starting materials and their respective synthetic pathways.
Alternative 1: 3,5-Dinitrobenzoic Acid
A common and economically viable starting material for the synthesis of 3,5-disubstituted benzoic acids is 3,5-dinitrobenzoic acid.[1] This compound can be converted to 3,5-diaminobenzoic acid, which can then be selectively acetylated.
Synthetic Pathway:
Performance Comparison:
| Parameter | 3-Acetyl-5-nitrobenzoic Acid Pathway | 3,5-Dinitrobenzoic Acid Pathway |
| Number of Steps | 1 (Reduction) | 2 (Reduction, Acetylation) |
| Key Transformation | Selective reduction of one functional group. | Non-selective reduction followed by selective acetylation. |
| Potential Challenges | Availability of starting material. | Achieving selective mono-acetylation of the diamine can be challenging, often leading to mixtures of mono- and di-acetylated products.[1] |
| Reagent Considerations | Standard hydrogenation catalysts. | Requires acetylating agents (e.g., acetic anhydride) and careful control of reaction conditions for selectivity. |
Experimental Insight: The selective mono-acetylation of 3,5-diaminobenzoic acid can be problematic, often resulting in the formation of the diacetylated byproduct.[1] This necessitates careful control of stoichiometry and reaction conditions, and may require chromatographic purification to isolate the desired mono-acetylated product, potentially lowering the overall yield and increasing costs.
Alternative 2: 3-Bromo-5-nitrobenzoic Acid
Halogenated nitroaromatics offer an alternative synthetic handle. 3-Bromo-5-nitrobenzoic acid can be a viable precursor, where the bromine atom can be replaced by an acetyl group via a palladium-catalyzed cross-coupling reaction.
Synthetic Pathway:
Performance Comparison:
| Parameter | 3-Acetyl-5-nitrobenzoic Acid Pathway | 3-Bromo-5-nitrobenzoic Acid Pathway |
| Number of Steps | 1 (Reduction) | 2 (Acetylation, Reduction) |
| Key Transformation | Reduction. | Palladium-catalyzed cross-coupling. |
| Potential Challenges | Availability of starting material. | Cost and availability of palladium catalysts and acetylating reagents. Optimization of cross-coupling conditions can be required. |
| Reagent Considerations | Standard hydrogenation catalysts. | Palladium catalysts (e.g., Pd(PPh₃)₄), a source of the acetyl group (e.g., tributyl(1-ethoxyvinyl)tin), and specific reaction conditions. |
Experimental Insight: While palladium-catalyzed cross-coupling reactions are powerful tools, they often require careful optimization of catalysts, ligands, and reaction conditions to achieve high yields. The cost of palladium catalysts can also be a significant factor in large-scale synthesis.
Alternative 3: 3-Amino-5-bromobenzoic Acid
Starting with an aminobromobenzoic acid derivative allows for a different order of functional group transformations.
Synthetic Pathway:
Performance Comparison:
| Parameter | 3-Acetyl-5-nitrobenzoic Acid Pathway | 3-Amino-5-bromobenzoic Acid Pathway |
| Number of Steps | 1 (Reduction) | 1 (Acetylation) |
| Key Transformation | Reduction. | Palladium-catalyzed cross-coupling. |
| Potential Challenges | Availability of starting material. | Potential for side reactions involving the amino group during the cross-coupling reaction. May require protection of the amine. |
| Reagent Considerations | Standard hydrogenation catalysts. | Palladium catalysts and acetylating reagents. Potential need for protecting groups. |
Experimental Insight: The presence of a free amino group can sometimes interfere with palladium-catalyzed cross-coupling reactions. This may necessitate the use of a protecting group for the amine, adding extra steps (protection and deprotection) to the overall synthesis and reducing the overall efficiency.
Summary of Performance Data
| Starting Material | Key Transformation(s) | Number of Steps to Key Intermediate | Overall Yield (Estimated) | Key Advantages | Key Disadvantages |
| 3-Acetyl-5-nitrobenzoic Acid | Nitro Reduction | 1 | High (>90%) | Direct, high-yielding final step. | Availability and cost of starting material may be a concern. |
| 3,5-Dinitrobenzoic Acid | Dinitro Reduction, Selective Acetylation | 2 | Moderate to High | Readily available and cost-effective starting material. | Selective mono-acetylation can be challenging and may lower yields. |
| 3-Bromo-5-nitrobenzoic Acid | Pd-catalyzed Acetylation, Nitro Reduction | 2 | Moderate to High | Utilizes well-established cross-coupling chemistry. | Requires expensive palladium catalysts and potentially specialized reagents. |
| 3-Amino-5-bromobenzoic Acid | Pd-catalyzed Acetylation | 1 | Moderate | Direct conversion to the target intermediate. | Potential for amine interference in cross-coupling, may require protection. |
Conclusion and Recommendations
The choice of the optimal starting material for the synthesis of 3-acetyl-5-aminobenzoic acid depends on a careful evaluation of factors including cost, availability, scalability, and the specific capabilities of the synthetic laboratory.
-
For directness and potentially the highest final step yield, 3-Acetyl-5-nitrobenzoic acid is the preferred precursor. The single, high-yielding reduction step makes it an attractive option if the starting material is readily available and economically viable.
-
For cost-effectiveness and large-scale synthesis, 3,5-Dinitrobenzoic acid presents a strong alternative. While it involves an additional step and the challenge of selective acetylation, its low cost and widespread availability make it a practical choice for industrial applications. Further process development to optimize the selective acetylation would be crucial.
-
For synthetic versatility and exploration of novel analogues, the halogenated precursors (3-Bromo-5-nitrobenzoic acid and 3-Amino-5-bromobenzoic acid) offer valuable alternatives. The ability to leverage powerful palladium-catalyzed cross-coupling reactions opens up possibilities for introducing a wide variety of functional groups at the acetyl position, which is highly advantageous in a drug discovery context.
Ultimately, the decision should be based on a thorough cost-benefit analysis and a careful consideration of the synthetic expertise and resources available. This guide provides the foundational technical information to make an informed decision, empowering researchers to select the most appropriate and efficient pathway for their specific synthetic goals.
References
- Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
Nitro Reduction. Common Conditions. Organic Chemistry Portal. [Link]
Sources
Strategic Differentiation of Positional Isomers: A Comparative Analytical Guide
Introduction: The Isobaric Challenge
In small molecule drug development, positional isomers (regioisomers) represent a critical analytical blind spot. Unlike enantiomers, which require chiral selection, or structural isomers with distinct functional groups, positional isomers share identical molecular formulas and functional groups, differing only in the location of those groups on a parent structure (e.g., ortho- vs. meta- vs. para- substitution).
This guide moves beyond basic textbook definitions to address the practical reality: How do you confidently differentiate isomers that co-elute on C18 columns and yield identical MS/MS fragments?
We will evaluate three tiers of analytical intervention:
-
Chromatographic Selectivity (The Separation)
-
Ion Mobility Mass Spectrometry (The Screening)
-
2D-NMR Spectroscopy (The Confirmation)
Chromatographic Selectivity: Beyond C18
Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic interactions. For positional isomers, the hydrophobicity differences are often negligible, resulting in co-elution. The solution lies in Shape Selectivity and Pi-Pi (π-π) Interactions .
The Superiority of Pentafluorophenyl (PFP) Phases
For aromatic positional isomers, fluorinated stationary phases are the industry standard alternative to C18.
-
Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face. This induces powerful
interactions with electron-rich analytes (like aromatic drug candidates). -
Shape Selectivity: The rigid PFP ring structure provides steric discrimination that alkyl chains (which are flexible) cannot. Ortho- isomers, often more sterically hindered or "compact" due to intramolecular hydrogen bonding, will interact differently with the planar PFP phase than linear para- isomers.
Comparative Performance Data
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobicity | ||
| Positional Isomer Resolution ( | Often < 1.5 (Co-elution) | Often > 2.0 (Baseline) | Variable (1.0 - 1.8) |
| Halogenated Isomers | Poor Selectivity | Excellent Selectivity | Moderate |
| Mobile Phase Compatibility | High Aqueous Stability | Requires MeOH for max | Standard |
Expert Insight: When separating ortho/meta/para isomers, avoid Acetonitrile (ACN) as the organic modifier if using Phenyl or PFP columns. ACN's
-electrons can shield the stationary phase, dampening theinteraction. Use Methanol (MeOH) to maximize selectivity.
Ion Mobility Mass Spectrometry (IM-MS): The Sensitivity Solution
When isomers cannot be fully resolved chromatographically, or when throughput demands prevent long HPLC runs, Ion Mobility Mass Spectrometry (IM-MS) is the detector of choice.
The Principle: Collision Cross Section (CCS)
Standard MS distinguishes ions by Mass-to-Charge ratio (
IM-MS adds a third dimension: Drift Time . Ions are dragged through a gas-filled cell under an electric field. Their speed depends on their Collision Cross Section (CCS) —essentially their 3D tumbling shape.
-
Compact Isomers (e.g., ortho): Smaller CCS
Less friction Faster drift time. -
Extended Isomers (e.g., para): Larger CCS
More friction Slower drift time.
Visualization: IM-MS Separation Logic
Figure 1: Separation of isobaric ions based on shape (CCS) within a drift tube. Compact isomers traverse the gas-filled cell faster than extended isomers.
High-Resolution NMR: The Structural Definitive
While IM-MS provides separation and tentative ID, Nuclear Magnetic Resonance (NMR) provides the absolute structural proof required for regulatory submission.
Key Strategy: Coupling Constants ( -values)
In
-
Ortho-coupling (
): Strong interaction (6–9 Hz). -
Meta-coupling (
): Weak interaction (1–3 Hz). -
Para-coupling (
): Negligible (< 1 Hz).
Advanced Technique: 2D-HMBC
For tetrasubstituted rings where protons are sparse, Heteronuclear Multiple Bond Coherence (HMBC) is essential. It correlates protons to carbons 2-3 bonds away, allowing you to "walk" around the ring even across non-protonated carbons.
Experimental Workflow: The "Triad" Protocol
To rigorously identify an unknown positional isomer, follow this self-validating workflow:
Figure 2: Decision matrix for the structural elucidation of positional isomers.
Summary of Recommendations
| Requirement | Recommended Technique | Why? |
| Trace Quantification | LC-MS/MS (PFP Column) | PFP provides necessary separation; MS provides sensitivity. |
| Rapid Screening | IM-MS | Distinguishes isomers in milliseconds without chromatography if CCS differences >2%. |
| Structure Elucidation | NMR ( | The only technique that maps atomic connectivity definitively. |
| Chiral + Positional | UPC | Supercritical Fluid Chromatography offers orthogonal selectivity to LC. |
References
-
Regioisomer Separation via Fluorinated Phases
-
Mechanism of PFP Selectivity: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A, 2007.
-
-
Ion Mobility Mass Spectrometry
-
CCS for Isomers: May, J. C., & McLean, J. A. "Ion mobility-mass spectrometry: time-dispersive instrumentation, current applications, and future trends." Analytical Chemistry, 2015.
-
-
NMR Spectroscopy Standards
-
Coupling Constants: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.
-
-
Application Note (Agilent)
-
Analysis of Positional Isomers with PFP Columns. Agilent Technologies, 2014.
-
Safety Operating Guide
A Strategic Guide to the Compliant Disposal of 3-Acetyl-5-nitrobenzoic Acid
For research and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. 3-Acetyl-5-nitrobenzoic acid, a compound utilized in various synthetic applications, requires meticulous disposal planning due to its chemical properties. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards.
Foundational Knowledge: Hazard Profile and Chemical Characteristics
A thorough understanding of a compound's hazard profile is the bedrock of safe handling and disposal. 3-Acetyl-5-nitrobenzoic acid, while not extensively characterized for its toxicity in publicly available literature, belongs to the family of aromatic nitro compounds. This classification warrants a cautious approach.
Key Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| Chemical Formula | C₉H₇NO₅ | The presence of a nitro group (NO₂) suggests potential for energetic decomposition under certain conditions and informs its classification as a potentially hazardous waste. |
| Physical State | Solid (powder/crystals) | As a solid, the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact.[1][2][3] |
| Hazards | Causes serious eye irritation.[1][4] May cause respiratory irritation.[5] Harmful if swallowed.[5][6] | These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. |
The nitro functional group is a key determinant of its chemical reactivity and hazard profile. Aromatic nitro compounds can be toxic and may have environmental implications if not disposed of correctly. Therefore, the disposal strategy must prioritize containment and appropriate chemical waste stream segregation.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe disposal of 3-Acetyl-5-nitrobenzoic acid, from the point of generation to final removal by a licensed waste management service.
Experimental Protocol: Disposal of 3-Acetyl-5-nitrobenzoic Acid
Objective: To safely collect, label, and store 3-Acetyl-5-nitrobenzoic acid waste for compliant disposal.
Materials:
-
Waste 3-Acetyl-5-nitrobenzoic acid (solid)
-
Compatible hazardous waste container (e.g., a clearly labeled, sealable polyethylene or glass container)[7]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
Procedure:
-
Segregation at the Source:
-
Rationale: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety and compliant waste management.[7]
-
Do not mix 3-Acetyl-5-nitrobenzoic acid with other chemical wastes, especially strong oxidizing agents or bases, to avoid potentially hazardous reactions.[8]
-
Collect all waste, including contaminated items like weigh boats and gloves, in a designated container.
-
-
Container Selection and Labeling:
-
Rationale: Proper containment and clear labeling are critical for safe storage and are mandated by regulatory bodies.[9]
-
Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[7] The original product container can be suitable if it is intact.[7]
-
Clearly list the full chemical name: "3-Acetyl-5-nitrobenzoic acid" and its approximate quantity.[7]
-
-
Waste Accumulation and Storage:
-
Rationale: Safe temporary storage prevents accidental spills and exposure.
-
Always handle the waste compound within a chemical fume hood to minimize the risk of inhaling dust particles.[3]
-
Keep the waste container tightly sealed except when adding more waste.[7][9]
-
Store the container in a designated, well-ventilated satellite accumulation area near the point of generation.[7]
-
-
Arranging for Disposal:
-
Rationale: Hazardous waste must be disposed of through licensed and approved channels to ensure environmental protection and regulatory compliance.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3]
-
Provide them with all necessary information from the hazardous waste label.
-
Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical flow for managing 3-Acetyl-5-nitrobenzoic acid waste within a laboratory setting.
Caption: Decision workflow for the proper disposal of 3-Acetyl-5-nitrobenzoic acid.
Regulatory and Compliance Imperatives
The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides the framework under the Resource Conservation and Recovery Act (RCRA).[10] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[11]
It is crucial to consult your local and institutional regulations, as they may have specific requirements that supplement federal guidelines.[6][12] Always refer to your institution's EHS protocols and the compound's Safety Data Sheet (SDS) for the most accurate and detailed information.[13]
Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate and correct action is vital.
-
Spills: For a small spill of solid 3-Acetyl-5-nitrobenzoic acid, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3][8] Ventilate the area. For larger spills, evacuate the area and contact your institution's emergency response team. Do not allow the product to enter drains.[1][3][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[14]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][6]
By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 3-Acetyl-5-nitrobenzoic acid, thereby upholding the principles of laboratory safety, environmental responsibility, and scientific integrity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Unknown Source. (n.d.). Hazardous Waste Disposal Procedures.
-
U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan. Retrieved from [Link]
-
Acros Organics. (2010). 2-Nitrobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR 721.875 -- Aromatic nitro compound. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com [carlroth.com]
- 5. lobachemie.com [lobachemie.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
- 10. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 11. epa.gov [epa.gov]
- 12. westliberty.edu [westliberty.edu]
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- 14. tsapps.nist.gov [tsapps.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
